REACTION_SMILES
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[Cl:16][CH2:17][Cl:18].[OH:1][CH2:2][c:3]1[c:4]([CH3:11])[cH:5][cH:6][c:7]([C:9]#[N:10])[n:8]1.[S:12]([Cl:13])([Cl:14])=[O:15]>>[CH2:2]([c:3]1[c:4]([CH3:11])[cH:5][cH:6][c:7]([C:9]#[N:10])[n:8]1)[Cl:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C#N)nc1CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1ccc(C#N)nc1CCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |